molecular formula C25H20ClNO4 B2737016 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 2138132-33-7

7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2737016
CAS No.: 2138132-33-7
M. Wt: 433.89
InChI Key: GLEXAOWFGNDPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS: 2138226-21-6) is a tetrahydroisoquinoline derivative with a molecular formula of C25H21NO4 and a molecular weight of 399.45 g/mol . Its structure features:

  • A Fmoc (9-fluorenylmethoxycarbonyl) group at position 2, commonly used in peptide synthesis to protect amines during solid-phase reactions.
  • A carboxylic acid moiety at position 4, enabling conjugation or salt formation for improved solubility.

Applications
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. The Fmoc group facilitates selective deprotection under mild basic conditions (e.g., piperidine), making it ideal for iterative peptide chain elongation .

Properties

IUPAC Name

7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c26-16-9-10-17-15(11-16)12-27(13-22(17)24(28)29)25(30)31-14-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-11,22-23H,12-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEXAOWFGNDPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS No. 73731-37-0) is a derivative of tetrahydroisoquinoline known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is C19H19ClN1O5C_{19}H_{19}ClN_{1}O_{5}, with a molecular weight of approximately 341.36 g/mol. The compound features a chloro substituent and a fluorenylmethoxycarbonyl group that may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline have demonstrated antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have been evaluated for their efficacy against various bacterial strains. The presence of halogen atoms like chlorine can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial activity.

Anticancer Properties

Tetrahydroisoquinoline derivatives are being investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, research on structurally related compounds has indicated that they can inhibit the growth of human cancer cell lines in vitro.

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has also been explored. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. In animal models, certain derivatives have shown promise in alleviating symptoms associated with conditions like Parkinson's disease.

Case Studies

StudyFindings
Antimicrobial Evaluation A study assessed the antimicrobial activity of tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Anticancer Activity In vitro studies demonstrated that tetrahydroisoquinoline derivatives could inhibit the proliferation of breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM, suggesting a dose-dependent response.
Neuroprotection Animal studies indicated that certain derivatives could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease, highlighting their potential for therapeutic use in neurodegenerative disorders.

The mechanisms underlying the biological activities of 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Modulation of Cell Signaling Pathways : The compound may interact with various receptors or signaling pathways that regulate cell survival and proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, these compounds can protect cells from oxidative damage.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. The compound is characterized by various spectroscopic methods including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Biological Activities

Antimicrobial Properties
Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit antimicrobial activity. For instance, compounds with similar structures have been screened against various microbial strains, showing significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure enhances the antimicrobial efficacy.

Anticancer Potential
The compound's structural analogs have been investigated for anticancer properties. Studies indicate that tetrahydroisoquinoline derivatives may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Therapeutic Applications

Neuroprotective Effects
Compounds similar to 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Pain Management
Tetrahydroisoquinoline derivatives have also been explored for their analgesic properties. Research suggests that these compounds can modulate pain pathways and provide relief in pain models .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialMycobacterium smegmatisSignificant inhibition
AntimicrobialPseudomonas aeruginosaModerate inhibition
AnticancerVarious cancer cell linesInduced apoptosis
NeuroprotectiveNeuronal cell modelsReduced oxidative stress
AnalgesicPain modelsPain reduction observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Properties Reference
7-chloro-2-Fmoc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Target Compound) - 7-Cl, Fmoc at position 2, -COOH at position 4 399.45 Peptide synthesis, enzyme inhibitor scaffolds
(3S)-7-chloro-2-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - 7-Cl, Fmoc at position 2, -COOH at position 3 (stereochemistry: S) 399.45 Altered spatial arrangement impacts reactivity in chiral synthesis
7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride (CID 82585267) - 7-Cl, -COOH at position 4, no Fmoc group 231.65 Intermediate for unprotected amine synthesis; higher aqueous solubility
(±)-(3R,4R)-4-(4-Cl-phenyl)-3-(4-F-phenyl)-2-(4-MeO-benzyl)-1-oxo-THIQ-4-carboxylic acid (9l) - 4-Cl and 4-F aryl substitutions, -OCH3-benzyl group 534.94 Enhanced binding affinity for protein targets; used in anticancer research
3-(4-Cl-phenyl)-2-[(phenylalaninol)methyl]-1-oxo-THIQ-4-carboxylic acid (A64) - Hybrid structure with phenylalaninol side chain 438.90 Mimics enzyme substrates; potential protease inhibitors
FMOC-1,2,5,6-tetrahydropyridine-4-carboxylic acid - Fmoc-protected tetrahydropyridine core 349.38 Conformational flexibility for targeting ion channels
(4S)-3-Fmoc-2-methylthiazolidine-4-carboxylic acid - Thiazolidine ring replaces tetrahydroisoquinoline; S-configuration 369.43 Prodrug design; improved metabolic stability

Key Findings

Substituent Effects: Aryl substitutions (e.g., 4-Cl, 4-F in ) enhance hydrophobic interactions and binding to aromatic pockets in enzymes. Hybrid structures (e.g., A64 in ) combine tetrahydroisoquinoline with amino alcohols, mimicking natural substrates for inhibitor design.

Protecting Group Role : The Fmoc group in the target compound enables reversible amine protection, critical for stepwise peptide synthesis, whereas its absence (e.g., ) simplifies downstream modifications.

Core Heterocycle Modifications :

  • Tetrahydropyridine () and thiazolidine () derivatives introduce varied ring strain and electronic properties, affecting target selectivity and pharmacokinetics.

Q & A

Basic Question: What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound's synthesis?

Answer:
The Fmoc group acts as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions at the amino group while other functional groups are modified. The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-sensitive components like the tetrahydroisoquinoline backbone .

Methodological Insight:

  • Step 1: Incorporate the Fmoc-protected amine during resin loading.
  • Step 2: Deprotect using piperidine/DMF (1–2 cycles, 5–20 minutes each).
  • Step 3: Confirm deprotection via UV monitoring (λ = 301 nm for Fmoc cleavage byproducts) .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield?

Answer:
Optimization hinges on reaction time, temperature, and coupling reagents. For example:

  • Coupling Reagents: Use HBTU/HOBt or COMU for efficient activation of carboxylic acids.
  • Microwave Assistance: Reduce reaction times (e.g., from 24 hours to 30 minutes) while maintaining >90% yield for similar Fmoc-protected intermediates .
  • Solvent Choice: Anhydrous DCM or DMF minimizes hydrolysis of reactive intermediates .

Data-Driven Table:

ParameterTraditional MethodOptimized Method
Reaction Time24 hours30–60 minutes
Yield60–70%85–95%
Purity (HPLC)90%≥98%
Based on analogous Fmoc-protected syntheses .

Basic Question: What analytical methods are critical for confirming the compound's structural integrity?

Answer:

  • HPLC: Assess purity and detect side products (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) .
  • MALDI-TOF MS: Confirm molecular weight (e.g., expected [M+H]+ for C₂₄H₂₁ClNO₄: 422.8 Da) .
  • NMR (¹H/¹³C): Verify stereochemistry and absence of deprotection artifacts (e.g., δ 4.3–4.5 ppm for Fmoc CH₂ groups) .

Advanced Question: How should researchers address contradictions in stability data for this compound?

Answer:
Conflicting stability reports (e.g., in vs. 8) may arise from storage conditions or impurity profiles. Mitigation strategies:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Identify Degradants: Use LC-MS to characterize byproducts (e.g., fluorenylmethanol from Fmoc hydrolysis).
  • Buffer Compatibility: Test solubility in aqueous buffers (pH 4–8) to assess aggregation or precipitation risks .

Advanced Question: What precautions are necessary when handling this compound due to limited toxicological data?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/dissolving .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Protocols: If inhaled, move to fresh air; if skin contact occurs, wash with soap/water for 15 minutes .

Advanced Question: How can researchers design interaction studies with biological targets (e.g., enzymes or receptors)?

Answer:

  • Target Selection: Prioritize enzymes with known affinity for tetrahydroisoquinoline scaffolds (e.g., kinases or GPCRs) .
  • Assay Design: Use SPR (surface plasmon resonance) or fluorescence polarization to measure binding affinity (Kd).
  • Control Experiments: Compare activity against Fmoc-deprotected analogs to confirm the protective group’s inertness .

Basic Question: What solvents are compatible with this compound during purification?

Answer:

  • Polar aprotic solvents: DMF, DMSO (for dissolution).
  • Precipitation solvents: Cold diethyl ether or MTBE.
  • Chromatography: Use silica gel with ethyl acetate/hexane (3:7) or reverse-phase C18 columns .

Advanced Question: How can computational modeling aid in predicting this compound’s reactivity?

Answer:

  • DFT Calculations: Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl groups).
  • Molecular Dynamics (MD): Simulate interactions with biological targets to guide mutagenesis studies .
  • Software Tools: Gaussian, AutoDock, or Schrödinger Suite for energy minimization and docking .

Advanced Question: What strategies mitigate low yields in the final cyclization step?

Answer:

  • Temperature Control: Perform cyclization at 0–5°C to suppress side reactions.
  • Catalyst Optimization: Use EDCI/HOAt instead of DCC for milder activation .
  • In Situ Monitoring: Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) to halt at completion .

Advanced Question: How to assess ecological impact given limited ecotoxicity data?

Answer:

  • Read-Across Analysis: Use data from structurally similar Fmoc-amino acids (e.g., LC50 for Daphnia magna).
  • Biodegradation Assays: Perform OECD 301F tests to estimate persistence in aqueous environments .
  • Waste Neutralization: Hydrolyze Fmoc groups with base before disposal to reduce bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.